molecular formula C22H22FNO2 B11372388 4-fluoro-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

4-fluoro-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11372388
M. Wt: 351.4 g/mol
InChI Key: ZYKPVDMBSRDNNW-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that features a fluorine atom, a furan ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the benzamide structure: This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(METHYL)PHENYL]METHYL}BENZAMIDE
  • 4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE

Uniqueness

The unique combination of the furan ring, fluorine atom, and benzamide structure in 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE imparts distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and binding affinity, while the furan ring contributes to its electronic properties.

Properties

Molecular Formula

C22H22FNO2

Molecular Weight

351.4 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H22FNO2/c1-16(2)18-7-5-17(6-8-18)14-24(15-21-4-3-13-26-21)22(25)19-9-11-20(23)12-10-19/h3-13,16H,14-15H2,1-2H3

InChI Key

ZYKPVDMBSRDNNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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